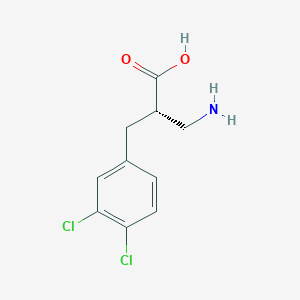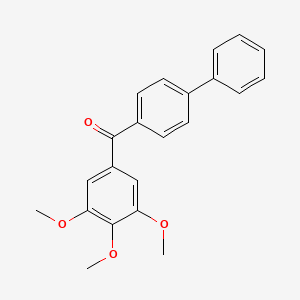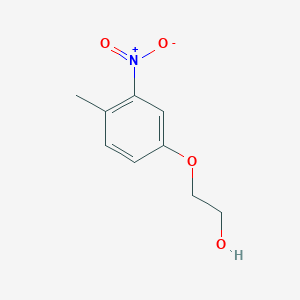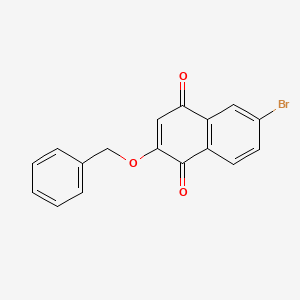
6-Bromo-2-phenylmethoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-phenylmethoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C17H11BrO3 It is known for its unique structure, which includes a bromine atom and a phenylmethoxy group attached to a naphthalene-1,4-dione core
Preparation Methods
The synthesis of 6-Bromo-2-phenylmethoxynaphthalene-1,4-dione typically involves the bromination of 2-phenylmethoxynaphthalene-1,4-dione. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position on the naphthalene ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
6-Bromo-2-phenylmethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: The naphthalene-1,4-dione core can undergo redox reactions. For example, it can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Coupling Reactions: The phenylmethoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-phenylmethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may be investigated for its effects on biological pathways and its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs. Its structure suggests it may interact with specific molecular targets, making it a potential lead compound for drug discovery.
Industry: In industrial applications, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylmethoxynaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The bromine atom and phenylmethoxy group may play roles in binding to specific enzymes or receptors, influencing their activity. The naphthalene-1,4-dione core can participate in redox reactions, potentially affecting cellular processes such as oxidative stress or signal transduction pathways.
Comparison with Similar Compounds
6-Bromo-2-phenylmethoxynaphthalene-1,4-dione can be compared with other similar compounds, such as:
Properties
CAS No. |
7475-37-8 |
|---|---|
Molecular Formula |
C17H11BrO3 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
6-bromo-2-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrO3/c18-12-6-7-13-14(8-12)15(19)9-16(17(13)20)21-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
CUGNOMQYJNAUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=O)C3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


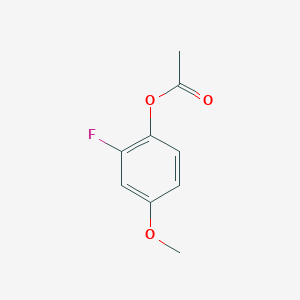
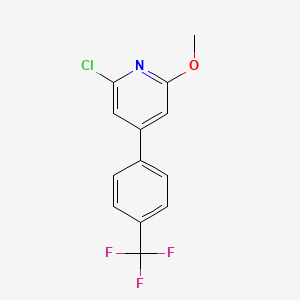
![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)
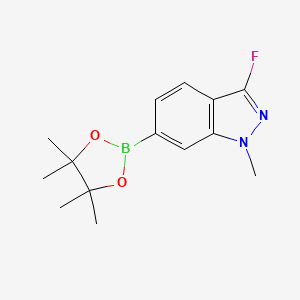
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
